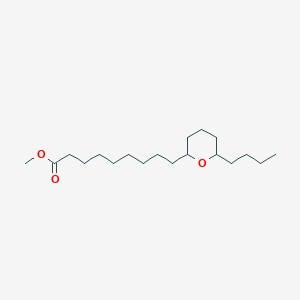
Methyl 9-(6-butyloxan-2-YL)nonanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 9-(6-butyloxan-2-yl)nonanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant odors and are widely used in the fragrance and flavor industry. This particular compound is characterized by its unique structure, which includes a nonanoate chain and a butyloxan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 9-(6-butyloxan-2-yl)nonanoate can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of a mineral acid catalyst. The reaction typically involves heating the reactants to facilitate the formation of the ester and water as a byproduct .
Industrial Production Methods
Industrial production of esters like this compound often involves continuous processes where the reactants are fed into a reactor, and the ester is continuously removed to drive the reaction to completion. This method ensures high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 9-(6-butyloxan-2-yl)nonanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of carboxylic acids or other oxidized products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) and nucleophiles such as hydroxide ions (OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Methyl 9-(6-butyloxan-2-yl)nonanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to ester metabolism and enzymatic reactions involving esters.
Medicine: Research into its potential therapeutic effects and interactions with biological systems is ongoing.
Industry: It is utilized in the production of fragrances, flavors, and other consumer products.
Mechanism of Action
The mechanism of action of Methyl 9-(6-butyloxan-2-yl)nonanoate involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases, enzymes that break down esters into their corresponding acids and alcohols. This hydrolysis reaction is crucial for its metabolism and biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl nonanoate: Similar in structure but lacks the butyloxan ring.
Ethyl nonanoate: An ester with a similar carbon chain but different alcohol component.
Methyl 9-(2-oxiranyl)nonanoate: Contains an oxiranyl group instead of the butyloxan ring.
Uniqueness
Methyl 9-(6-butyloxan-2-yl)nonanoate is unique due to the presence of the butyloxan ring, which imparts distinct chemical properties and reactivity compared to other esters. This structural feature can influence its interactions with enzymes and other molecules, making it a valuable compound for specific applications .
Properties
CAS No. |
62136-73-6 |
|---|---|
Molecular Formula |
C19H36O3 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
methyl 9-(6-butyloxan-2-yl)nonanoate |
InChI |
InChI=1S/C19H36O3/c1-3-4-12-17-14-11-15-18(22-17)13-9-7-5-6-8-10-16-19(20)21-2/h17-18H,3-16H2,1-2H3 |
InChI Key |
FBCGJDJUOIAHLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCCC(O1)CCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















